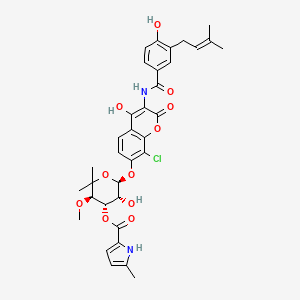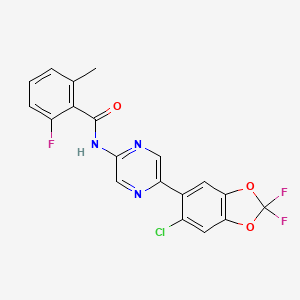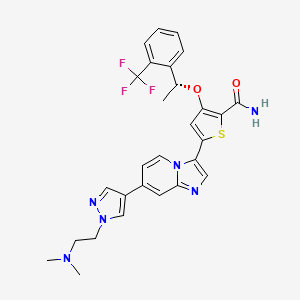
CPUY201112
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPUY201112 is a novel synthetic small-molecule compound known for its potent inhibition of heat shock protein 90 (Hsp90). This compound has garnered significant attention due to its ability to induce p53-mediated apoptosis in various cancer cell lines, particularly MCF-7 cells . Heat shock protein 90 is highly expressed in many tumor cells and is associated with the maintenance of malignant phenotypes, making it a critical target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CPUY201112 was identified using a fragment-based approach followed by structural optimization guided by medicinal chemistry principles . The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the compound binds to the ATP-binding pocket of heat shock protein 90 with a kinetic dissociation constant of 27 ± 2.3 nM .
Industrial Production Methods
The industrial production methods for this compound are not explicitly detailed in the available sources. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
CPUY201112 primarily undergoes binding reactions with heat shock protein 90, leading to the degradation of client proteins such as HER-2, Akt, and c-RAF . These reactions result in cell cycle arrest and apoptosis through the wild-type p53 pathway .
Common Reagents and Conditions
The compound is known to synergize with Nutlin-3a to induce cancer cell apoptosis . The specific reagents and conditions for these reactions are not extensively detailed but involve standard laboratory practices for handling small-molecule inhibitors.
Major Products Formed
The major products formed from the reactions involving this compound include the degradation products of heat shock protein 90 client proteins, leading to the inhibition of tumor growth .
Applications De Recherche Scientifique
CPUY201112 has several scientific research applications, particularly in the field of cancer research. It has shown potent antiproliferative effects in a range of solid tumor cells, including MCF-7, HCT116, HepG2, and A549 cells . The compound induces cell cycle arrest and apoptosis through the wild-type p53 pathway, making it a valuable tool for studying cancer cell biology and developing new cancer therapies .
In vivo studies have demonstrated that this compound significantly inhibits the growth of MCF-7 xenografts in nude mice without apparent body weight loss . This highlights its potential use in treating wild-type p53 related cancers .
Mécanisme D'action
CPUY201112 exerts its effects by binding to the ATP-binding pocket of heat shock protein 90, leading to the degradation of client proteins such as HER-2, Akt, and c-RAF . This binding disrupts the maturation and stabilization of these proteins, resulting in cell cycle arrest and apoptosis through the wild-type p53 pathway . The compound also synergizes with Nutlin-3a to enhance cancer cell apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
17-allylamino-17-demethoxy-geldanamycin (17-AGG): A semi-synthetic derivative of Geldanamycin currently in clinical trials.
17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): Another semi-synthetic derivative of Geldanamycin in clinical trials.
Uniqueness of CPUY201112
This compound stands out due to its potent inhibition of heat shock protein 90 with a kinetic dissociation constant of 27 ± 2.3 nM . It also exhibits strong antiproliferative effects in a range of solid tumor cells and induces apoptosis through the wild-type p53 pathway . Additionally, its ability to synergize with Nutlin-3a to enhance cancer cell apoptosis further highlights its potential as a therapeutic agent .
Propriétés
Numéro CAS |
1860793-58-3 |
|---|---|
Formule moléculaire |
C19H23N3O4 |
Poids moléculaire |
357.41 |
Nom IUPAC |
(2,4-dihydroxy-5-propan-2-ylphenyl)-(2-ethoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
InChI |
InChI=1S/C19H23N3O4/c1-4-26-19-20-9-12-10-22(6-5-15(12)21-19)18(25)14-7-13(11(2)3)16(23)8-17(14)24/h7-9,11,23-24H,4-6,10H2,1-3H3 |
Clé InChI |
BNTRGXQGSZZFCB-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C2CN(CCC2=N1)C(=O)C3=C(C=C(C(=C3)C(C)C)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CPUY 201112; CPUY-201112; CPUY201112 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)



![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)

